molecular formula C7H15N B109662 1-Cyclopentylethanamine CAS No. 38118-79-5

1-Cyclopentylethanamine

Cat. No.: B109662
CAS No.: 38118-79-5
M. Wt: 113.2 g/mol
InChI Key: NLHIUUMEKSNMLS-UHFFFAOYSA-N
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Description

It is a chiral compound with two enantiomers, ®- and (S)-cyclopentylethylamine. This compound has gained attention in recent years due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylethanamine can be synthesized through various methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of cyclopentanone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form the corresponding amine or alkane.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Cyclopentylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopentylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various cellular pathways, leading to changes in cellular function and behavior . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentylethanamine can be compared with other similar cyclic amines, such as:

    Cyclopentylamine: A simpler cyclic amine with a similar structure but lacking the ethyl group.

    Cyclohexylethylamine: A larger cyclic amine with a six-membered ring structure.

    Cyclopentylmethylamine: A compound with a similar structure but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific ring structure and chiral nature, which can result in distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

1-cyclopentylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHIUUMEKSNMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38118-79-5
Record name (1-cyclopentylethyl)amine
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